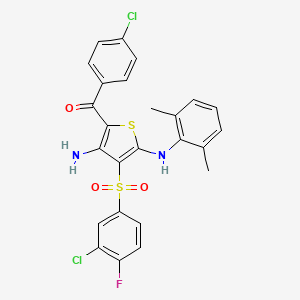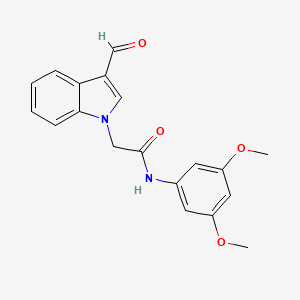![molecular formula C22H20N2O3S B14966050 2-(Furan-2-yl)-7-methoxy-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14966050.png)
2-(Furan-2-yl)-7-methoxy-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Furan-2-yl)-7-methoxy-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a methoxy group, and a methylsulfanyl-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-7-methoxy-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the methoxy and methylsulfanyl groups through substitution reactions. The final step often involves cyclization to form the benzoxazine ring system. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to ensure the compound’s purity .
化学反応の分析
Types of Reactions
2-(Furan-2-yl)-7-methoxy-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学的研究の応用
2-(Furan-2-yl)-7-methoxy-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-(Furan-2-yl)-7-methoxy-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 2-(Furan-2-yl)-5-methylsulfanyl-oxazol-4-yl-triphenyl-phosphonium iodide
- 5-allylsulfanyl-2-furan-2-yl-oxazol-4-yl-triphenyl-phosphonium iodide
- 2-fluoromethyl-5-methylsulfanyl-oxazol-4-yl-triphenyl-phosphonium iodide
Uniqueness
Compared to similar compounds, 2-(Furan-2-yl)-7-methoxy-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of functional groups and the resulting structural complexity. This uniqueness contributes to its diverse range of applications and potential for further development in various fields .
特性
分子式 |
C22H20N2O3S |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
2-(furan-2-yl)-7-methoxy-5-(4-methylsulfanylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H20N2O3S/c1-25-20-6-3-5-16-18-13-17(19-7-4-12-26-19)23-24(18)22(27-21(16)20)14-8-10-15(28-2)11-9-14/h3-12,18,22H,13H2,1-2H3 |
InChIキー |
IYJPZJGIOLVZHO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CO4)C5=CC=C(C=C5)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-hydroxy-1-(3-methylphenyl)-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14965993.png)


![7-Methoxy-5-[4-(methylsulfanyl)phenyl]-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14966004.png)
![7-(4-bromophenyl)-5-phenyl-N-[3-(propan-2-yloxy)propyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14966011.png)
![7-(3-chlorophenyl)-N-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14966013.png)
![N-(3-fluorophenyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14966022.png)

![2-Heptyl-5H-oxazolo[4,5-c]quinolin-4-one](/img/structure/B14966029.png)
![2-[(2,5-difluorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one](/img/structure/B14966035.png)
![4-methoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14966042.png)


